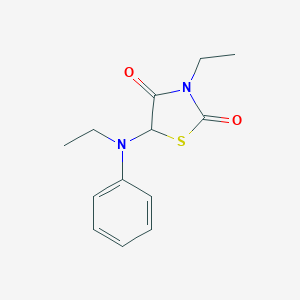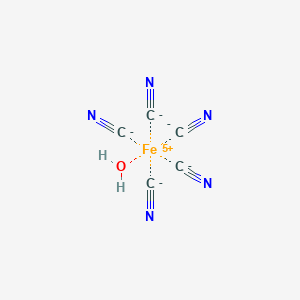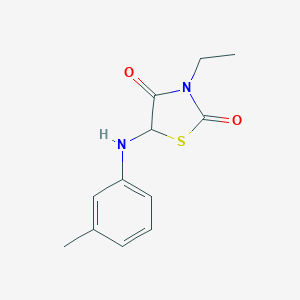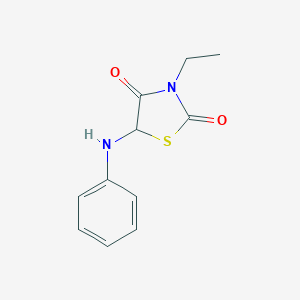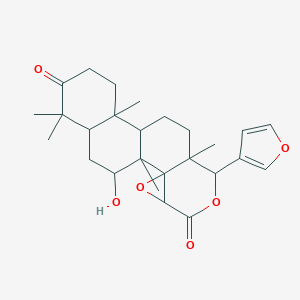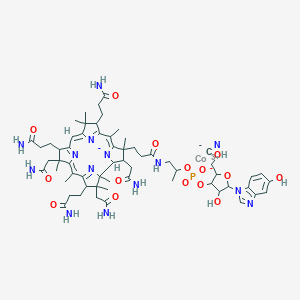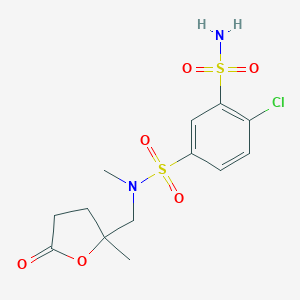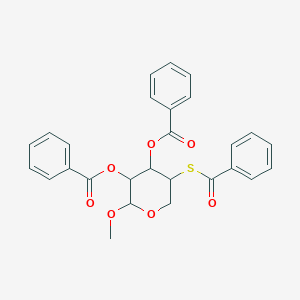![molecular formula C20H15N3O6S B227560 4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known by its chemical name TDZD-8, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of several signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
TDZD-8 exerts its effects by inhibiting GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, TDZD-8 activates the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. TDZD-8 has also been shown to improve insulin sensitivity, reduce glucose levels, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDZD-8 is a potent inhibitor of GSK-3β and has been extensively studied in preclinical models of various diseases. However, the synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry. In addition, TDZD-8 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
TDZD-8 has potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders. Future research should focus on further elucidating the mechanism of action of TDZD-8 and its effects on various signaling pathways. In addition, clinical trials are needed to establish the safety and efficacy of TDZD-8 in humans.
Métodos De Síntesis
TDZD-8 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TDZD-8 has been extensively studied in preclinical models of various diseases. In cancer research, TDZD-8 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, TDZD-8 has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorder research, TDZD-8 has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Nombre del producto |
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
|---|---|
Fórmula molecular |
C20H15N3O6S |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
4-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N3O6S/c24-16-13-3-1-2-4-14(13)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-12-7-5-11(6-8-12)19(27)28/h1-8,15,21H,9-10H2,(H,27,28) |
Clave InChI |
ZJLUHPHWSNWDJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)



![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

